molecular formula C16H10F3N3O2S B5976495 4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B5976495
M. Wt: 365.3 g/mol
InChI Key: BKLFOCAMPDGSCF-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Introduction of Substituents: The methoxyphenyl and trifluorophenyl groups are introduced through nucleophilic substitution reactions using corresponding halides or other suitable reagents.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acid derivatives under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-Methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

    4-(4-Methoxyphenyl)-1,2,3-thiadiazole: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.

    N-(3,4,5-Trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the methoxyphenyl group, leading to variations in reactivity and applications.

Uniqueness: The presence of both methoxyphenyl and trifluorophenyl groups in 4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2S/c1-24-10-4-2-8(3-5-10)14-15(25-22-21-14)16(23)20-9-6-11(17)13(19)12(18)7-9/h2-7H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLFOCAMPDGSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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